2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
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Overview
Description
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is an organic compound that features a benzo[d]thiazole core substituted with a phenyl group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron to form the boronic ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
The major products formed from these reactions include phenols, reduced derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s molecular targets and pathways are primarily related to its reactivity and interaction with other molecules in synthetic and biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar types of reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A compound with a similar structure but different functional groups.
Uniqueness
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is unique due to its combination of a benzo[d]thiazole core and a boronic ester group.
Properties
Molecular Formula |
C19H20BNO2S |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H20BNO2S/c1-18(2)19(3,4)23-20(22-18)14-10-11-16-15(12-14)21-17(24-16)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
YSWGXJZMNOJOSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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